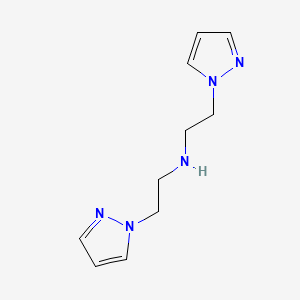
Bis(2-(1h-pyrazol-1-yl)ethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-(1h-pyrazol-1-yl)ethyl)amine is a versatile organic compound that features two pyrazole rings attached to an ethylamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(1h-pyrazol-1-yl)ethyl)amine typically involves the reaction of 2-(1H-pyrazol-1-yl)ethanol with ammonia or primary amines under controlled conditions. One common method is the condensation reaction where 2-(1H-pyrazol-1-yl)ethanol is treated with ammonia in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
Bis(2-(1h-pyrazol-1-yl)ethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole rings to pyrazolines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce pyrazolines. Substitution reactions can introduce various functional groups onto the pyrazole rings, leading to a wide range of derivatives.
科学的研究の応用
Chemistry
Bis(2-(1h-pyrazol-1-yl)ethyl)amine is used as a ligand in coordination chemistry to form metal complexes with transition metals such as copper, nickel, and iron
Biology and Medicine
In medicinal chemistry, this compound derivatives have shown promise as potential therapeutic agents. For example, some derivatives exhibit anticancer, antibacterial, and antifungal activities . The compound’s ability to coordinate with metal ions also makes it a candidate for developing metallodrugs.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its coordination complexes are explored for their electronic and magnetic properties, which are valuable in the development of sensors and electronic devices.
作用機序
The mechanism of action of Bis(2-(1h-pyrazol-1-yl)ethyl)amine and its derivatives often involves coordination with metal ions, leading to the formation of stable complexes. These complexes can interact with biological targets such as DNA, proteins, and enzymes, thereby exerting their biological effects. For instance, some metal complexes of this compound have been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function .
類似化合物との比較
Similar Compounds
- Bis(2-(1H-pyrazol-1-yl)ethyl)ether
- Bis(2-(1H-pyrazol-1-yl)ethyl)sulfide
- 2,6-Bis(1H-pyrazol-1-yl)methylpyridine
Uniqueness
Bis(2-(1h-pyrazol-1-yl)ethyl)amine is unique due to its dual pyrazole rings and ethylamine backbone, which provide a versatile framework for forming coordination complexes. Compared to similar compounds, it offers distinct electronic and steric properties that can be fine-tuned for specific applications in catalysis, medicinal chemistry, and materials science.
特性
CAS番号 |
88106-61-0 |
|---|---|
分子式 |
C10H15N5 |
分子量 |
205.26 g/mol |
IUPAC名 |
2-pyrazol-1-yl-N-(2-pyrazol-1-ylethyl)ethanamine |
InChI |
InChI=1S/C10H15N5/c1-3-12-14(7-1)9-5-11-6-10-15-8-2-4-13-15/h1-4,7-8,11H,5-6,9-10H2 |
InChIキー |
VUDGWFFRGJFWPX-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1)CCNCCN2C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14391133.png)
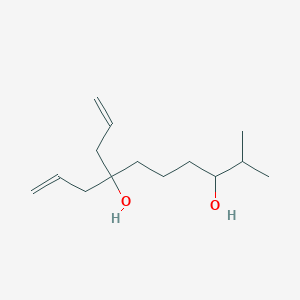

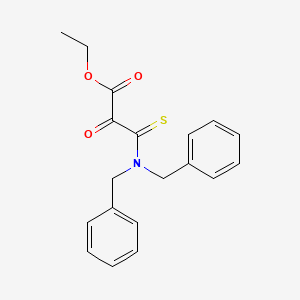


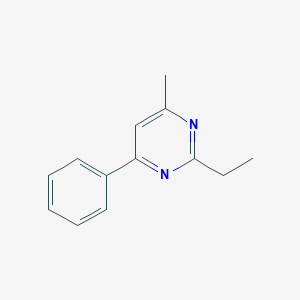

![Phosphonic acid, [[bis(1-methylethyl)amino]methyl]-, diethyl ester](/img/structure/B14391171.png)
![[1-(Benzenesulfonyl)-1H-indol-2-yl][2-(hydroxymethyl)-5-nitrophenyl]methanone](/img/structure/B14391185.png)
![benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391186.png)
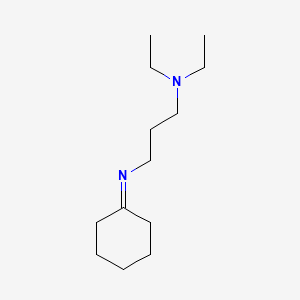

![1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3,4,5,6,7-hexahydro-](/img/structure/B14391213.png)
